molecular formula C22H44O4Sn B1591291 Dimethylbis[(1-oxoneodecyl)oxy]stannane CAS No. 68928-76-7

Dimethylbis[(1-oxoneodecyl)oxy]stannane

Cat. No. B1591291
CAS RN: 68928-76-7
M. Wt: 491.3 g/mol
InChI Key: FGPCETMNRYMFJR-UHFFFAOYSA-L
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Description

Dimethylbis[(1-oxoneodecyl)oxy]stannane, also known as Dimethyltin dineodecanoate, is an organometallic compound . It is used as a hardening catalyst for bicomponent polyurethane, polyester, nitro paint, ink, and other coatings and air-curing coatings .


Synthesis Analysis

The production method of Dimethylbis[(1-oxoneodecyl)oxy]stannane involves the dehydrochlorination of dimethyltin dichloride and neodecanoic acid .


Molecular Structure Analysis

The molecular formula of Dimethylbis[(1-oxoneodecyl)oxy]stannane is C22H44O4Sn . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Dimethylbis[(1-oxoneodecyl)oxy]stannane is a clear and viscous liquid . It has a refractive index of 1.4630-1.4730 at 25°C and a density of 1.1230-1.1630 at 25°C . Its melting point is -6°C , and it has a boiling point of 265.6°C at 760 mmHg .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Dimethyltin(IV)dichloride, closely related to Dimethylbis[(1-oxoneodecyl)oxy]stannane, has been shown to catalyze the selective oxidation of 1,2-diols in water, achieving the transformation of various substrates into α-hydroxyketones with good to excellent yields. This method highlights the catalyst's ability to activate the diol moiety and enhance selectivity in a safe and simple operation (William et al., 2013).

Reactions with Isocyanates

The preparation and reaction of Diethynyl(diphenyl)stannane with triethylborane and isocyanates have been explored, leading to the formation of novel bicyclic compounds containing an aminoborane unit. These reactions proceed diastereoselectively and demonstrate the potential for creating structurally unique compounds from organotin precursors (Wrackmeyer et al., 2009).

Environmental and Biological Applications

Research on Dimethyldioxirane (DMDO), generated in situ from organotin compounds, has shown its effectiveness in inactivating a broad range of biological agents, including bacterial and fungal spores. This study demonstrates the potential of organotin-derived compounds in developing noncorrosive, nontoxic, and environmentally safe decontaminants (Wallace et al., 2005).

Material Science and Polymerization Catalysts

Organotin compounds, such as those related to Dimethylbis[(1-oxoneodecyl)oxy]stannane, have been utilized as catalysts in various material science applications, including the Baeyer–Villiger oxidation of ketones under solvent-free conditions. This process highlights the utility of organotin catalysts in sustainable chemistry practices, offering an efficient route to esters and lactones (Martins et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of organotin compounds, such as the reaction of carbon dioxide with stannane compounds leading to selective insertion into Sn-O bonds, have provided insights into the formation of di- and tetranuclear organotin complexes. These studies contribute to the understanding of the reactivity and potential applications of organotin compounds in synthetic chemistry (Ballivet-Tkatchenko et al., 2006).

Safety And Hazards

Dimethylbis[(1-oxoneodecyl)oxy]stannane is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . It should be stored in a cool, dry place, with the container sealed. Contact with oxides should be avoided. Breathing dust and contact with skin and mucous membranes should be avoided. Smoking, eating, and drinking are prohibited in the workplace .

properties

IUPAC Name

[7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.2CH3.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCETMNRYMFJR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274214
Record name bis[(7,7-Dimethyloctanoyl)oxy](dimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dimethylbis[(1-oxoneodecyl)oxy]stannane

CAS RN

68928-76-7
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068928767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, 1,1'-(dimethylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylbis[(1-oxoneodecyl)oxy]stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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